molecular formula C18H26N2O3 B6343175 tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate CAS No. 1383342-71-9

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate

Cat. No.: B6343175
CAS No.: 1383342-71-9
M. Wt: 318.4 g/mol
InChI Key: MQAXUJKDMYGIJR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C18H26N2O3 and a molecular weight of 318.42 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison:

    tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Similar in structure but contains a bromomethyl group instead of the N-methylbenzamido group.

    N-Boc-4-piperidineacetaldehyde: Contains an aldehyde group and is used as an intermediate in different synthetic pathways.

Biological Activity

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C_{15}H_{22}N_{2}O_{2}
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 147539-41-1

The compound features a piperidine ring substituted with a tert-butyl group and an N-methylbenzamido moiety, which contributes to its unique biological profile.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar piperidine derivatives induced apoptosis in breast cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. A comparative analysis of similar compounds indicated that modifications in the piperidine structure can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, the compound was found to inhibit the activity of certain kinases, which are crucial in signaling pathways that regulate cell growth and survival .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S checkpoint.
  • Enzyme Modulation : Inhibition of key metabolic enzymes, affecting cellular metabolism and proliferation.

Case Studies and Research Findings

StudyFindings
Demonstrated anticancer effects in breast cancer cell lines through apoptosis.
Showed antimicrobial activity against Gram-positive and Gram-negative bacteria.
Identified as an enzyme inhibitor affecting kinase activity related to cancer signaling pathways.

Properties

IUPAC Name

tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAXUJKDMYGIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round bottomed flask benzoic acid (0.627 g, 5.13 mmol, commercially available from e.g. Sigma-Aldrich) and HATU (2.129 g, 5.60 mmol) were dissolved in DCM (10 mL). The reaction mixture was stirred at room temperature for 30 minutes before 1-boc-4-methylaminopiperidine (1 g, 4.67 mmol, commercially available from e.g. Apollo, Fluorochem or Astatech) was added followed by triethylamine (1.626 mL, 11.67 mmol). The reaction was stirred at room temperature overnight. Solvent was removed in vacuo and the crude dissolved in DCM then organic phase was extracted with a saturated NaHCO3 solution (twice), a 10% citric acid solution (twice) then washed with brine and dried over MgSO4. Solvent was removed in vacuo and the crude purified on a silica column (40+M) eluting with DCM/MeOH; 90/10. Fractions containing desired compound were joined and solvents were removed in vacuo, to give title compound D14 as a pale yellow oil in 1.66 g. LCMS [M+H]+319.13 [M+H-tBu]+263.03@1.01 min (2 min run)
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